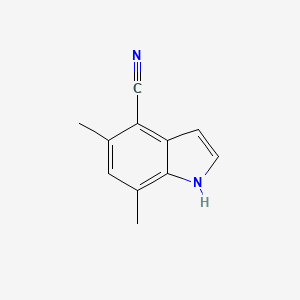

5,7-Dimethyl-1H-indole-4-carbonitrile

Overview

Description

5,7-Dimethyl-1H-indole-4-carbonitrile is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their biological activity and structural diversity

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 5,7-dimethyl-1h-indole-4-carbonitrile, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets, contributing to its diverse biological activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact nature of these interactions and the resulting changes at the molecular and cellular level would depend on the specific targets involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the compound could potentially induce a variety of molecular and cellular changes.

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl-1H-indole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate their biological activity . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as protein kinases and transcription factors, leading to changes in gene expression and cellular responses . Additionally, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. Indole derivatives are known to undergo metabolic transformations, such as hydroxylation, methylation, and conjugation, which can influence their biological activity and pharmacokinetics . These metabolic pathways can also affect the compound’s stability, bioavailability, and excretion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can influence the compound’s localization, accumulation, and overall efficacy . For example, indole derivatives may be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters, which can affect their intracellular concentration and distribution.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can interact with specific biomolecules and exert their biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1H-indole-4-carbonitrile typically involves the following steps:

Starting Materials: The synthesis often begins with readily available starting materials such as tryptamine derivatives.

Cyclization: Cyclization reactions are employed to form the indole core. This can be achieved through methods such as the Fischer indole synthesis.

Functionalization: Subsequent functionalization steps introduce the carbonitrile group at the 4-position and the methyl groups at the 5 and 7 positions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-1H-indole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.

Reduction: Reduction reactions can reduce the carbonitrile group to a primary amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often used.

Major Products Formed:

Oxidation: Oxindole derivatives.

Reduction: Primary amines.

Substitution: Halogenated indoles and various substituted indoles.

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dimethyl-1H-indole-4-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These compounds can interact with multiple receptors and enzymes, making them valuable in drug discovery and development.

Medicine: The compound's biological activity makes it a candidate for therapeutic applications. Research is ongoing to explore its potential in treating diseases such as cancer, microbial infections, and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its ability to form stable and complex structures makes it useful in various manufacturing processes.

Comparison with Similar Compounds

1H-Indole-3-carbaldehyde

2,3-Dimethyl-1H-indole

1H-Indole-4-carboxaldehyde

Uniqueness: 5,7-Dimethyl-1H-indole-4-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity

Biological Activity

5,7-Dimethyl-1H-indole-4-carbonitrile (CAS: 1190319-95-9) is a synthetic compound belonging to the indole family, characterized by its unique bicyclic structure. This compound has garnered attention in pharmacological research due to its diverse biological activities, which include anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features two methyl groups at the 5 and 7 positions and a cyano group at the 4 position. This configuration not only influences its electronic properties but also enhances its interactions with various biological targets.

Structural Formula

The chemical formula for this compound is .

Key Structural Features

| Position | Substituent | Description |

|---|---|---|

| 5 | Methyl | Contributes to steric hindrance and electronic properties |

| 7 | Methyl | Similar effects as the 5-position substituent |

| 4 | Cyano | Enhances reactivity and potential for biological interactions |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown potent cytotoxic effects against human colon and lung cancer cells.

Case Study

In a study evaluating various indole derivatives, including this compound, it was found that this compound inhibited the growth of A549 lung adenocarcinoma cells effectively. The half-maximal inhibitory concentration (IC50) values were recorded at concentrations that demonstrated significant cell death within 24 hours of treatment .

Antibacterial Activity

The antibacterial properties of this compound have been explored against several bacterial strains. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 8 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Antiviral Activity

Preliminary studies suggest that this compound may also exhibit antiviral properties. Specifically, it has been tested against influenza virus strains with promising outcomes.

Virucidal Activity

In vitro assays demonstrated that at a concentration of 0.4 mg/mL, the compound reduced the infectivity of influenza viruses by over 90%, indicating its potential as a virucidal agent .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The indole structure allows for hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity.

Interaction Studies

Research has employed various methods to study the binding affinity of this compound with biological macromolecules. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to quantify these interactions.

Properties

IUPAC Name |

5,7-dimethyl-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-7-5-8(2)11-9(3-4-13-11)10(7)6-12/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNFCZRCJIMEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C#N)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696627 | |

| Record name | 5,7-Dimethyl-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-95-9 | |

| Record name | 5,7-Dimethyl-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.